Welcome to the BenchChem Online Store!
molecular formula C17H21ClN2O3 B8426553 Tert-butyl 4-(3-chloro-4-cyanophenoxy)piperidine-1-carboxylate

Tert-butyl 4-(3-chloro-4-cyanophenoxy)piperidine-1-carboxylate

Cat. No. B8426553
M. Wt: 336.8 g/mol
InChI Key: OGVZCHHXFVISLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07446103B2

Procedure details

2-Chloro-4-[(1-tert-butoxycarbonyl-4-piperidinyl)oxy]benzonitrile (D29) (5.0 g) was dissolved in methanol (150 ml) and 4N HCl in dioxane (100 ml) was added. The reaction stirred at rt overnight. The reaction mixture was then evaporated to give the title compound (D30) as a white solid (4.0 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl>CO.O1CCOCC1>[ClH:1].[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.ClC1=C(C#N)C=CC(=C1)OC1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.